molecular formula C27H44N8O9 B12363565 Boc-Leu-Gly-Arg-pNA.CH3CO2H

Boc-Leu-Gly-Arg-pNA.CH3CO2H

Cat. No.: B12363565
M. Wt: 624.7 g/mol
InChI Key: JUYIJJFZGVXISO-HLRBRJAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Leu-Gly-Arg-pNA.CH3CO2H involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of leucine using tert-butyloxycarbonyl (Boc) group. This is followed by the sequential addition of glycine and arginine residues, each protected by appropriate groups to prevent side reactions. The final step involves the coupling of the peptide with p-nitroaniline and subsequent deprotection to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-Leu-Gly-Arg-pNA.CH3CO2H primarily undergoes enzymatic cleavage reactions. It is a substrate for amidases induced by bacterial endotoxins, leading to the release of p-nitroaniline .

Common Reagents and Conditions

The enzymatic cleavage of this compound is typically carried out in aqueous buffers at physiological pH. Common reagents include endotoxin-induced amidases and buffers such as Tris-HCl .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected colorimetrically .

Scientific Research Applications

Boc-Leu-Gly-Arg-pNA.CH3CO2H is widely used in scientific research for the detection of bacterial endotoxins. It is employed in various fields including:

Mechanism of Action

The mechanism of action of Boc-Leu-Gly-Arg-pNA.CH3CO2H involves its cleavage by endotoxin-induced amidases. The enzyme recognizes the peptide substrate and cleaves the amide bond, releasing p-nitroaniline. This release can be quantified by measuring the absorbance at 405 nm, providing a measure of endotoxin levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Leu-Gly-Arg-pNA.CH3CO2H is unique due to its high specificity and sensitivity for endotoxin-induced amidases. Its ability to release p-nitroaniline upon cleavage makes it a valuable tool in various diagnostic and research applications .

Properties

Molecular Formula

C27H44N8O9

Molecular Weight

624.7 g/mol

IUPAC Name

acetic acid;tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C25H40N8O7.C2H4O2/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;1-2(3)4/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t18-,19-;/m0./s1

InChI Key

JUYIJJFZGVXISO-HLRBRJAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O

Origin of Product

United States

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